(r)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine
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Overview
Description
®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a difluoromethyl and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the difluoromethyl group or other substituents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological molecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a biological effect. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(Difluoromethyl)-5-chlorophenyl)pyrrolidine
- ®-2-(2-(Difluoromethyl)-5-bromophenyl)pyrrolidine
- ®-2-(2-(Difluoromethyl)-5-iodophenyl)pyrrolidine
Uniqueness
The uniqueness of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethyl and fluorophenyl groups can impart unique properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2R)-2-[2-(difluoromethyl)-5-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
InChI Key |
ZYVYDBKDGZFOOM-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)C(F)F |
Origin of Product |
United States |
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